Ethyl (dibutoxyphosphanyl)carbamate
Description
Properties
CAS No. |
61670-41-5 |
|---|---|
Molecular Formula |
C11H24NO4P |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
ethyl N-dibutoxyphosphanylcarbamate |
InChI |
InChI=1S/C11H24NO4P/c1-4-7-9-15-17(16-10-8-5-2)12-11(13)14-6-3/h4-10H2,1-3H3,(H,12,13) |
InChI Key |
PTIOPBUJZMSBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(NC(=O)OCC)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Vinyl Carbamate
Vinyl carbamate (VC), a structural analog of EC with a double bond in the ethyl group, exhibits significantly higher carcinogenic and mutagenic activity. Key findings include:
- Carcinogenicity: VC is 10–50× more potent than EC in inducing lung adenomas in mice, skin tumors, and hepatic carcinomas in rats .
- Mutagenicity : VC is mutagenic in Salmonella typhimurium strains TA1535 and TA100 when metabolized by NADPH-fortified liver enzymes, whereas EC lacks direct mutagenicity .
Table 1: Carcinogenic Potency in Rodent Models
| Compound | Species | Tumor Types Induced | Relative Potency vs. EC |
|---|---|---|---|
| Ethyl carbamate | Mice (A/J, CD-1), Rats (Fischer) | Lung adenomas, hepatic carcinomas | Baseline |
| Vinyl carbamate | Same species | Lung adenomas, thymomas, Harderian gland tumors | 10–50× higher |
| Ethyl N-hydroxycarbamate | Mice (A/J) | Lung adenomas (weak) | Lower |
| tert-Butyl carbamate | Mice (A/J) | No activity | Inactive |
Ethyl N-Hydroxycarbamate
Ethyl N-hydroxycarbamate (ENHC), a hydroxylated derivative, shows weak direct mutagenicity (2–3 revertants/µmol) in Salmonella strains but reduced activity in the presence of liver enzymes. Unlike EC and VC, ENHC’s carcinogenicity is partially inhibited by cytochrome P-450 inhibitors .
Other Carbamates
- tert-Butyl carbamate: Lacks significant carcinogenic or mutagenic activity in mice, highlighting the importance of the ethyl group in EC’s toxicity .
Table 2: Mutagenicity in Salmonella typhimurium Assays
| Compound | Strain(s) | Activity (Revertants/µmol) | Metabolic Activation Required |
|---|---|---|---|
| Ethyl carbamate | TA1535, TA100 | Not mutagenic | No activity |
| Vinyl carbamate | TA1535, TA100 | High | Yes (liver fractions) |
| Ethyl N-hydroxycarbamate | TA98, TA1535, TA100 | Weak (2–3) | No (direct activity) |
Mechanistic and Regulatory Insights
- Metabolic Activation : EC requires metabolic conversion to reactive intermediates (e.g., vinyl acetate), while VC is directly activated by cytochrome P-450 enzymes .
- Regulatory Status : EC is regulated in distilled beverages (e.g., Canada: 150 µg/L), but enforcement remains inconsistent in regions like China, where 48.7% of tested liquors exceed limits .
- Mitigation Strategies : Secondary distillation (e.g., pot still) reduces EC levels by 81–93% in spirits by concentrating EC in distillation tails .
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl (dibutoxyphosphanyl)carbamate with high purity?
Synthesis of structurally complex carbamates often requires careful optimization of solvent polarity, temperature, and catalysts. For example, non-polar solvents (e.g., hexane) may minimize side reactions, while polar aprotic solvents (e.g., DMF) could enhance reactivity of intermediates. Catalysts like triethylamine or palladium-based systems might accelerate carbamate bond formation. Reaction progress should be monitored via TLC or HPLC to ensure completion .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For GC-MS, derivatization (e.g., silylation) may improve volatility, while LC-MS/MS benefits from reverse-phase columns (C18) and electrospray ionization. Method validation should include precision (e.g., intra-day RSD <10%) and recovery studies, as demonstrated for ethyl carbamate in fermented foods .
Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for this compound?
The dibutoxyphosphanyl group increases hydrophobicity (higher logP), necessitating organic solvents (e.g., acetonitrile) for dissolution. Stability studies under varying pH and temperature are critical; for example, carbamates often hydrolyze under alkaline conditions. Accelerated stability testing (40°C/75% RH) can predict degradation pathways .
Advanced Research Questions
Q. What enzymatic pathways are involved in the metabolism of this compound, and how can they be studied?
Human liver microsomes or recombinant CYP isoforms (e.g., CYP2E1, implicated in ethyl carbamate metabolism) can identify metabolic routes. Incubations with NADPH cofactor and LC-HRMS can detect oxidative metabolites (e.g., hydroxylated or dealkylated products). Comparative studies with ethyl carbamate may reveal shared or unique pathways .
Q. How can conflicting data on genotoxicity be resolved for carbamate derivatives?
Discrepancies in clastogenicity assays (e.g., chromosomal aberrations vs. sister chromatid exchange) may arise from dose thresholds or metabolic activation. A tiered approach combining in vitro (Ames test, micronucleus assay) and in vivo (rodent micronucleus, Comet assay) models is recommended. For example, ethyl carbamate showed dose-dependent DNA damage in mouse liver but not in human lymphocytes .
Q. What experimental strategies address low yields in multi-step syntheses of phosphanyl-containing carbamates?
Intermediate purification (e.g., column chromatography) and protecting groups (e.g., tert-butoxycarbonyl) can prevent side reactions. Computational modeling (DFT) may optimize transition states for phosphanyl group incorporation. Parallel reaction screening (e.g., using microwaves) can accelerate condition optimization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
